2-(S-Methylsulfonimidoyl)benzonitrile
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Overview
Description
2-(S-Methylsulfonimidoyl)benzonitrile is an organic compound with the molecular formula C8H8N2OS It is characterized by the presence of a benzonitrile group attached to a sulfonimidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(S-Methylsulfonimidoyl)benzonitrile typically involves the reaction of benzonitrile with a sulfonimidoyl precursor. One common method involves the use of hydroxylamine hydrochloride and benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(S-Methylsulfonimidoyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to other functional groups.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the benzonitrile group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(S-Methylsulfonimidoyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(S-Methylsulfonimidoyl)benzonitrile involves its interaction with specific molecular targets. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methionine sulfoximine: An irreversible glutamine synthetase inhibitor with a similar sulfonimidoyl group.
Buthionine sulfoximine: Another compound with a sulfoximine group, used as a research tool in studying oxidative stress.
Uniqueness
2-(S-Methylsulfonimidoyl)benzonitrile is unique due to its combination of a benzonitrile group and a sulfonimidoyl moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8N2OS |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-(methylsulfonimidoyl)benzonitrile |
InChI |
InChI=1S/C8H8N2OS/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5,10H,1H3 |
InChI Key |
FHYFAPVWQGDCKG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC=C1C#N |
Origin of Product |
United States |
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